8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine
Overview
Description
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core substituted with a chlorine atom at the 8th position and a methylsulfonyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and formamide derivatives.
Methylsulfonylation: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and ligands such as triphenylphosphine.
Major Products
Substitution: Formation of 8-amino-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine.
Oxidation: Formation of this compound sulfone.
Reduction: Formation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine.
Scientific Research Applications
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used to study the inhibition of specific enzymes and pathways in cellular models.
Chemical Biology: It serves as a tool compound to probe biological systems and understand the role of specific molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
- 8-Chloro-2-(methylsulfonyl)pyrido[2,3-d]pyrimidine
- 8-Chloro-2-(methylsulfonyl)quinazoline
Uniqueness
8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and methylsulfonyl groups enhances its potential as a kinase inhibitor, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
8-chloro-2-methylsulfonylpyrido[3,4-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c1-15(13,14)8-11-4-5-2-3-10-7(9)6(5)12-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDQPJHFRZZXDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=CN=C(C2=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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